Petunidinchlorid

Übersicht

Beschreibung

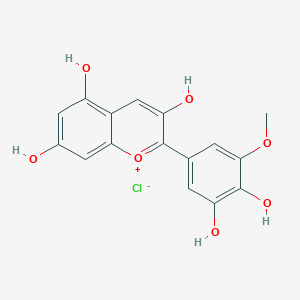

Petunidin chloride is an O-methylated anthocyanidin derived from delphinidin . It is a natural organic compound and serves as a dark-red or purple water-soluble pigment found in various red berries, including chokeberries (Aronia sp), Saskatoon berries (Amelanchier alnifolia), and different grape species (Vitis vinifera or muscadine, Vitis rotundifolia). Additionally, it contributes to the vibrant petal colors in many flowers .

Wissenschaftliche Forschungsanwendungen

Bone Health

Recent studies indicate that petunidin chloride exhibits potential benefits for bone health. Research has shown that it can significantly suppress osteoclastogenesis, which is crucial for maintaining bone density. In vitro studies demonstrated that petunidin chloride inhibited the expression of key markers involved in osteoclast differentiation, such as c-Fos and NFATc1, thereby reducing bone resorption activities in RAW 264.7 cells .

Antioxidant Properties

Petunidin chloride is recognized for its antioxidant properties, which help mitigate oxidative stress in biological systems. A study highlighted its ability to relieve oxygen stress in probiotic Lactobacillus plantarum ST-III, enhancing cell viability under oxidative conditions . This property suggests potential applications in preserving probiotic cultures in food products.

Coloring Agent

As an anthocyanin, petunidin chloride is utilized as a natural coloring agent in food products. Its stability and vibrant coloration make it an attractive alternative to synthetic dyes. The chelation of petunidin derivatives with metal ions has been studied to enhance color stability and intensity across various pH levels . This characteristic is particularly beneficial for the food industry, where consumer preference is shifting towards natural ingredients.

Functional Food Development

Petunidin chloride's bioactive properties support its incorporation into functional foods aimed at promoting health benefits beyond basic nutrition. Its role in improving gut health through the enhancement of probiotic strains positions it as a valuable ingredient in health-oriented food formulations .

Anti-inflammatory Effects

Petunidin chloride has demonstrated anti-inflammatory effects in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .

Cancer Research

Emerging research indicates that petunidin chloride may possess anticancer properties. Preliminary studies have suggested that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation and survival . However, further investigations are required to elucidate these mechanisms fully.

Case Study 1: Osteoporosis Prevention

In a controlled study involving mice with sRANKL-induced osteopenia, treatment with petunidin chloride resulted in significant improvements in bone mineral density compared to untreated controls. The study highlighted the compound's ability to downregulate matrix metalloproteinases (MMPs), which are critical in bone remodeling processes .

Case Study 2: Probiotic Enhancement

A study investigating the effect of petunidin-based anthocyanins on Lactobacillus plantarum demonstrated improved growth and viability under oxidative stress conditions. The findings suggest that incorporating petunidin into dairy products could enhance the stability and health benefits of probiotics during storage .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nutritional Health | Bone health enhancement | Suppresses osteoclastogenesis; reduces MMP expression |

| Food Technology | Natural coloring agent | Enhances color stability when chelated with metals |

| Functional Foods | Probiotic enhancement | Improves viability of probiotics under oxidative stress |

| Pharmacology | Anti-inflammatory effects | Inhibits pro-inflammatory cytokines |

| Cancer Research | Potential anticancer agent | Induces apoptosis; inhibits tumor growth |

Wirkmechanismus

Target of Action

Petunidin chloride is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids

Mode of Action

The mode of action of petunidin chloride involves its interaction with various cellular processes. The compound has been associated with health-promoting effects on many chronic diseases . .

Biochemical Pathways

Petunidin chloride affects various biochemical pathways. It is derived from the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . The biosynthesis pathway and biotransformation of petunidin chloride involve several steps . .

Pharmacokinetics

The potential bioactivity of petunidin chloride depends on its absorption, metabolism, and excretion in the human body . Petunidin 3-O-glucoside and delphinidin 3-O-glucoside were the only anthocyanins detected in plasma, whereas all anthocyanin glucosides, including mono- and diglucosides, with acetyl and p-coumaroyl moieties of delphinidin, cyanidin, petunidin, peonidin, and malvidin, were present in urine . These properties impact the bioavailability of petunidin chloride.

Result of Action

The molecular and cellular effects of petunidin chloride’s action are associated with its health-promoting effects on many chronic diseases . It has been associated with antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . .

Biochemische Analyse

Biochemical Properties

Petunidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including focal adhesion kinase and platelet-derived growth factor. Petunidin chloride binds with and suppresses the activity of focal adhesion kinase, inhibiting platelet-derived growth factor-induced aortic smooth muscle cell migration. This interaction may confer a protective effect against atherosclerosis .

Cellular Effects

Petunidin chloride has been shown to influence various cellular processes. It exhibits antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, petunidin chloride can modulate the expression of genes involved in oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, petunidin chloride exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes. Additionally, petunidin chloride can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of petunidin chloride can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of light and heat. Long-term studies have shown that petunidin chloride can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of petunidin chloride vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, petunidin chloride may cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Petunidin chloride is involved in several metabolic pathways. It is synthesized from delphinidin through the action of anthocyanin flavonoid O-methyltransferase, which catalyzes the B-ring methylation. The compound can also undergo glycosylation, forming various glycoside derivatives. These metabolic transformations can affect the bioavailability and bioactivity of petunidin chloride .

Transport and Distribution

Within cells and tissues, petunidin chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity, with higher concentrations typically found in tissues with high metabolic activity .

Subcellular Localization

Petunidin chloride is primarily localized in the vacuoles of plant cells, where it contributes to pigmentation. In animal cells, the compound can be found in the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects. The subcellular localization of petunidin chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Petunidinchlorid beinhaltet die O-Methylierung von Delphinidin. Die spezifischen Synthesewege können variieren, aber der allgemeine Prozess beinhaltet die Einführung einer Methylgruppe in die Hydroxylgruppe am Anthocyanidin-Rückgrat. Reaktionsbedingungen umfassen typischerweise die Verwendung von Methylierungsmitteln wie Diazomethan oder Dimethylsulfat unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden: Obwohl this compound nicht üblicherweise industriell isoliert hergestellt wird, ermöglicht sein Vorkommen in natürlichen Quellen die Extraktion und Reinigung. Industrielle Verfahren konzentrieren sich oft auf die Gewinnung von Anthocyanin-reichen Extrakten aus Früchten oder Pflanzenmaterialien, die this compound zusammen mit anderen verwandten Verbindungen enthalten können.

Analyse Chemischer Reaktionen

Reaktionstypen: Petunidinchlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Prozesse können zur Bildung von Chinonen oder anderen Derivaten führen.

Reduktion: Reduktionsreaktionen können Dihydroanthocyanidine liefern.

Substitution: Substitutionsreaktionen können funktionelle Gruppen in der Anthocyanidinstruktur modifizieren.

Methylierungsmittel: Werden während der Synthese zur O-Methylierung verwendet.

Säuren/Basen: Können an der Hydrolyse oder anderen Transformationen beteiligt sein.

Enzyme: Natürliche Enzyme können Reaktionen in Pflanzen katalysieren.

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Zu diesen Produkten gehören methylierte Derivate, reduzierte Formen und andere modifizierte Anthocyanidine.

Vergleich Mit ähnlichen Verbindungen

Petunidinchlorid zeichnet sich durch sein einzigartiges O-Methylierungsmuster und spezifische Wechselwirkungen mit FAK aus. Zu ähnlichen Verbindungen gehören andere Anthocyanidine wie Cyanidin, Delphinidin und Malvidin.

Biologische Aktivität

Petunidin chloride is a naturally occurring anthocyanin, primarily found in various fruits and vegetables, particularly in purple potatoes and black goji berries. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential osteogenic properties. This article explores the biological activity of petunidin chloride based on recent research findings.

Chemical Structure and Properties

Petunidin chloride is characterized by its B-ring 5′-O-methylation, which distinguishes it from other anthocyanins such as delphinidin and cyanidin. The presence of hydroxyl groups in its structure contributes significantly to its antioxidant capacity. Research indicates that the number of hydroxyl groups correlates positively with antioxidant activity, making petunidin a potent free radical scavenger .

Antioxidant Activity

Petunidin chloride exhibits significant antioxidant properties. In vitro studies have demonstrated that it protects against oxidative stress by enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). For instance, in a hydrogen peroxide-induced oxidative stress model using H9c2 cardiac myofibroblast cells, petunidin chloride not only preserved cell viability but also upregulated the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) target genes, including NAD(P)H quinone oxidoreductase (NQO1) and heme oxygenase-1 (HO-1) .

Anti-Inflammatory Effects

Research has shown that petunidin chloride possesses anti-inflammatory properties. It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition occurs at the transcriptional level, significantly reducing the expression of pro-inflammatory cytokines and mediators in various cell models . Moreover, studies indicate that petunidin can synergistically interact with other compounds like lycopene to enhance its protective effects against inflammation .

Osteogenic Potential

Recent studies have highlighted the osteogenic potential of petunidin chloride. In animal models of osteopenia induced by receptor activator of nuclear factor kappa-B ligand (RANKL), daily administration of petunidin significantly improved bone parameters. Specifically, it increased bone volume to tissue volume (BV/TV), trabecular thickness (Tb.Th), and osteoid volume to tissue volume (OV/TV). Histomorphometric analyses revealed that petunidin treatment led to an increase in osteoblast activity while simultaneously decreasing osteoclast activity, suggesting a dual mechanism of promoting bone formation and inhibiting resorption .

Case Studies

A notable study involved administering petunidin chloride at a dosage of 7.5 mg/kg/day to C57BL/6J mice with RANKL-induced osteopenia. The results indicated:

| Parameter | Control Group | Petunidin Group |

|---|---|---|

| BV/TV | 10% | 15% |

| Tb.Th | 50 µm | 70 µm |

| OV/TV | 5% | 10% |

| Oc.S/BS | 20% | 10% |

These findings suggest that petunidin enhances bone health by promoting osteoblastogenesis while inhibiting osteoclastogenesis .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULMBDNPZCFSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-30-7 | |

| Record name | Petunidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petunidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petunidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PETUNIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of petunidin chloride?

A1: Like other anthocyanins, petunidin chloride displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in petunidin chloride can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].

Q2: How does the structure of petunidin chloride relate to other anthocyanins?

A2: Petunidin chloride is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to petunidin chloride [].

Q3: What research has been conducted on the glycosides of petunidin chloride?

A3: Scientists have investigated the synthesis of petunidin chloride glucosides []. This research explores the chemical modifications of petunidin chloride and contributes to understanding the diversity and potential applications of anthocyanin derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.